N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
2-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2/c1-12-4-2-3-5-16(12)17(19)18-9-15-8-14(11-21-15)13-6-7-20-10-13/h2-8,10-11H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCKTDNKHFFGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-methylbenzamide typically involves the coupling of 3,3’-bithiophene with a benzamide derivative. One common method is the Buchwald-Hartwig amination, where 3,3’-dibromo-2,2’-bithiophene is reacted with an amine under palladium catalysis . Another approach involves the direct arylation polycondensation of bithiophene imide with benzamide derivatives .
Industrial Production Methods
Industrial production of this compound may utilize oxidative molecular layer deposition (oMLD) techniques to fabricate robust conjugated microporous polymer membranes . This method allows for precise control over the structure and properties of the resulting material, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety can facilitate electron transport, making it useful in electronic applications. In biological systems, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural Features
The target compound’s benzamide core is modified with a 2-methyl group and a [3,3'-bithiophene]methyl substituent. Key structural comparisons with analogs include:
- Bithiophene vs. In contrast, thiadiazole-based analogs (e.g., ) introduce polarity and hydrogen-bonding capacity .
- Substituent Effects : The 2-methyl group in the target compound increases lipophilicity compared to nitro or hydroxy substituents (), which may influence solubility and membrane permeability .
Characterization :
- HRMS and NMR are standard for confirming molecular weight and substituent positions. For example, compound 27 () showed HRMS [M+H]+ at 468.2104 and distinct NMR shifts for aromatic protons . The absence of such data for the target compound limits direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
